3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an imidazolidine-2,4-dione core, and a cyclobutanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the imidazolidine-2,4-dione core . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Share the pyrrolidine ring but differ in the functional groups attached.
Thiazolidine-2,4-diones: Similar core structure but contain sulfur instead of nitrogen.
Imidazolidine-2,4-diones: Share the imidazolidine core but differ in the substituents attached.
Uniqueness
3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKHDMFHXDETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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